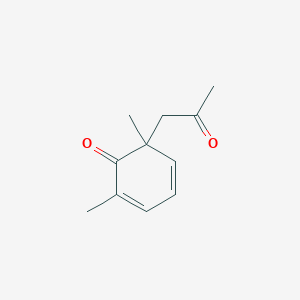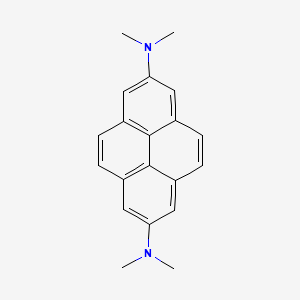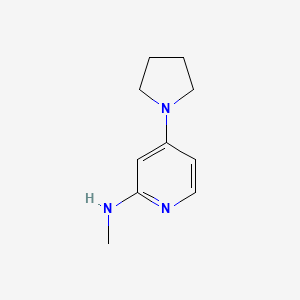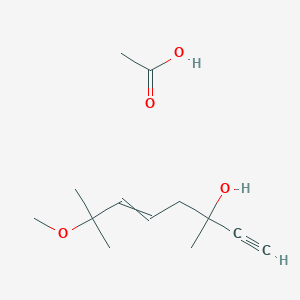
2,6-Dimethyl-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C11H14O2. It is a derivative of cyclohexa-2,4-dien-1-one, characterized by the presence of two methyl groups and a 2-oxopropyl group. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one typically involves the reaction of mesitol with a suitable reagent to introduce the 2-oxopropyl group. One common method involves treating mesitol with Me2S-N-chlorosuccinimide followed by oxidation using m-chloroperbenzoic acid . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s conjugated diene system allows it to participate in various addition and substitution reactions, influencing its reactivity and interaction with other molecules . The pathways involved often include the formation of intermediate carbocations or radicals, which further react to form the final products.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylcyclohexanone: Similar in structure but lacks the 2-oxopropyl group.
2,6-Dimethylcyclohexanol: Contains a hydroxyl group instead of the oxopropyl group.
6,6-Dimethyl-2-oxo-3-cyclohexen-1-yl acetate: An acetate derivative with a similar cyclohexenone core.
Uniqueness
2,6-Dimethyl-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and oxopropyl groups enhances its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
77428-32-1 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2,6-dimethyl-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H14O2/c1-8-5-4-6-11(3,10(8)13)7-9(2)12/h4-6H,7H2,1-3H3 |
Clave InChI |
MNBQSHQSYZTRGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC(C1=O)(C)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)


![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)

![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)





